molecular formula C23H25N3O4 B14944700 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Cat. No.: B14944700
M. Wt: 407.5 g/mol
InChI Key: JISYWDDWTODOPY-UHFFFAOYSA-N
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Description

2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a complex acetamide derivative featuring a benzofuran-ether moiety linked to a pyrazolone core. The compound’s structure includes a 2,2-dimethyl-2,3-dihydrobenzofuran group attached via an ether oxygen to an acetamide backbone, which is further substituted with a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group.

Key structural attributes include:

  • Benzofuran subunit: The 2,2-dimethyl substitution on the dihydrobenzofuran ring likely enhances steric stability and modulates lipophilicity.
  • Pyrazolone core: The 3-oxo-2-phenyl-1H-pyrazole moiety is a known pharmacophore in nonsteroidal anti-inflammatory drugs (NSAIDs).
  • Acetamide linker: The flexible -O-CH2-CO-NH- bridge allows conformational adaptability for target interactions.

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

InChI

InChI=1S/C23H25N3O4/c1-15-20(22(28)26(25(15)4)17-10-6-5-7-11-17)24-19(27)14-29-18-12-8-9-16-13-23(2,3)30-21(16)18/h5-12H,13-14H2,1-4H3,(H,24,27)

InChI Key

JISYWDDWTODOPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)COC3=CC=CC4=C3OC(C4)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide typically involves multiple steps, starting from readily available precursorsThe final step usually involves the coupling of the two moieties under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Analogues

Compound Name Substituent on Acetamide Key Structural Features Crystallographic Data (if available)
Target Compound 2-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy Benzofuran-ether linkage; pyrazolone core Not reported in evidence
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide 4-(Methylsulfanyl)phenyl Thioether group; planar phenyl ring Monoclinic P21/c; a = 14.9176 Å, b = 6.6527 Å, c = 19.5792 Å; β = 110.689°
2-(2,6-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 2,6-Dichlorophenyl Electron-withdrawing Cl substituents Orthorhombic Pbca; a = 12.435 Å, b = 15.217 Å, c = 21.903 Å
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-formyl-2-methoxyphenoxy)acetamide 4-Formyl-2-methoxyphenoxy Aldehyde and methoxy groups No crystallographic data; inferred polar surface area ~100 Ų

Key Findings:

Electronic and Steric Modulations: The target compound’s benzofuran-ether group introduces rigidity and moderate lipophilicity, contrasting with the 4-(methylsulfanyl)phenyl analogue’s sulfur-mediated polarizability. The 4-formyl-2-methoxyphenoxy variant’s aldehyde group may facilitate covalent interactions with biological targets, while the methoxy group contributes to solubility.

Crystallographic Insights: The 4-(methylsulfanyl)phenyl derivative crystallizes in a monoclinic system with intermolecular N-H···O hydrogen bonds stabilizing the lattice. This contrasts with the 2,6-dichlorophenyl analogue’s orthorhombic packing, where Cl···π interactions dominate.

Spectroscopic Differentiation :

  • NMR studies (e.g., ) reveal that substituents at positions analogous to the benzofuran-7-yloxy group (e.g., methylsulfanyl or dichlorophenyl) alter chemical shifts in regions corresponding to the pyrazolone core’s environment (δ 29–44 ppm). These shifts correlate with electronic perturbations from substituents, as seen in comparative NMR profiles of Rapa (a reference compound) and analogues.

Functional and Pharmacological Implications

While direct biological data for the target compound are absent in the provided evidence, inferences can be drawn from structurally related molecules:

  • Anti-inflammatory Potential: Pyrazolone derivatives like the 2,6-dichlorophenyl analogue exhibit COX-2 inhibition, suggesting the target compound may share similar mechanisms.
  • Metabolic Stability : The benzofuran group’s dimethyl substitution may reduce oxidative metabolism compared to sulfur-containing analogues, as seen in similar benzofuran-based drugs.
  • Solubility: The target compound’s ether linkage and lack of ionizable groups likely result in lower aqueous solubility than the 4-formyl-2-methoxyphenoxy variant, which has polar aldehyde and methoxy substituents.

Biological Activity

The compound 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes a benzofuran moiety and a pyrazole derivative. The molecular formula is C18H22N2O3C_{18}H_{22}N_2O_3, with a molecular weight of approximately 314.38 g/mol. The compound features various functional groups that contribute to its biological activity.

Structural Formula

C18H22N2O3\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{3}

Antimicrobial Activity

Research has shown that derivatives of the benzofuran structure exhibit significant antimicrobial properties. For instance, related compounds have demonstrated moderate to strong activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .

Anticancer Properties

In vitro studies have indicated that compounds similar to this compound may exhibit anticancer activity. For example, a related pyrazole derivative was found to inhibit the proliferation of human cancer cell lines with IC50 values in the low micromolar range .

The proposed mechanism of action for this class of compounds includes the inhibition of key enzymes involved in cellular processes such as proliferation and apoptosis. For instance, inhibition of lysosomal phospholipase A2 has been correlated with the anticancer effects observed in some studies .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntibacterialMRSA10.13
AntibacterialVancomycin-resistant Enterococcus faecalisNot specified
AnticancerHuman cancer cell linesLow micromolar

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC₁₈H₂₂N₂O₃
Molecular Weight314.38 g/mol
SolubilitySoluble in DMSO
Storage ConditionsRoom temperature

Case Study 1: Antimicrobial Efficacy

A study published in RSC Advances investigated several benzofuran derivatives for their antimicrobial activity. Among these, the compound exhibited notable efficacy against resistant bacterial strains. Agar diffusion assays confirmed the effectiveness of the compound in inhibiting bacterial growth while showing no cytotoxicity towards human tumor cell lines .

Case Study 2: Anticancer Screening

In a screening study focused on multicellular spheroids, researchers identified a novel anticancer compound with structural similarities to our target compound. The study highlighted its ability to reduce cell viability in various cancer cell lines while sparing normal cells from toxicity .

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